molecular formula C23H19PS B14175080 (4-Methylnaphthalen-1-yl)-diphenyl-sulfanylidene-lambda5-phosphane CAS No. 3411-50-5

(4-Methylnaphthalen-1-yl)-diphenyl-sulfanylidene-lambda5-phosphane

Cat. No.: B14175080
CAS No.: 3411-50-5
M. Wt: 358.4 g/mol
InChI Key: URWHJQOTWQZPRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methylnaphthalen-1-yl)-diphenyl-sulfanylidene-lambda5-phosphane is a complex organophosphorus compound It features a naphthalene ring substituted with a methyl group at the 4-position, linked to a diphenyl-sulfanylidene-lambda5-phosphane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylnaphthalen-1-yl)-diphenyl-sulfanylidene-lambda5-phosphane typically involves the following steps:

    Formation of the Naphthalene Derivative: The starting material, 4-methylnaphthalene, is subjected to electrophilic substitution reactions to introduce the desired functional groups.

    Phosphane Introduction: The diphenyl-sulfanylidene-lambda5-phosphane moiety is introduced through a nucleophilic substitution reaction, where a suitable phosphorus reagent reacts with the naphthalene derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process typically includes:

    Raw Material Preparation: Purification of 4-methylnaphthalene and phosphorus reagents.

    Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and solvent choice to maximize efficiency.

    Purification: Use of techniques like recrystallization, chromatography, and distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Methylnaphthalen-1-yl)-diphenyl-sulfanylidene-lambda5-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or phosphine.

    Substitution: The naphthalene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and phosphines.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing reaction rates and selectivity.

    Material Science: Used in the synthesis of advanced materials with unique electronic and optical properties.

Biology and Medicine

    Drug Development:

    Biological Probes: Utilized in the development of probes for studying biological processes.

Industry

    Polymer Science: Incorporated into polymers to improve their thermal and mechanical properties.

    Electronics: Used in the fabrication of organic electronic devices.

Mechanism of Action

The mechanism by which (4-Methylnaphthalen-1-yl)-diphenyl-sulfanylidene-lambda5-phosphane exerts its effects involves interactions with molecular targets such as enzymes, receptors, and metal centers. The compound’s unique structure allows it to participate in various chemical transformations, influencing pathways and processes at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylnaphthalen-1-yl)-diphenyl-phosphane
  • (4-Methylnaphthalen-1-yl)-diphenyl-sulfane
  • (4-Methylnaphthalen-1-yl)-diphenyl-selenane

Uniqueness

(4-Methylnaphthalen-1-yl)-diphenyl-sulfanylidene-lambda5-phosphane stands out due to its unique combination of a naphthalene ring with a diphenyl-sulfanylidene-lambda5-phosphane moiety

Properties

CAS No.

3411-50-5

Molecular Formula

C23H19PS

Molecular Weight

358.4 g/mol

IUPAC Name

(4-methylnaphthalen-1-yl)-diphenyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C23H19PS/c1-18-16-17-23(22-15-9-8-14-21(18)22)24(25,19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-17H,1H3

InChI Key

URWHJQOTWQZPRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)P(=S)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.